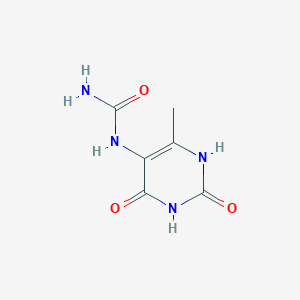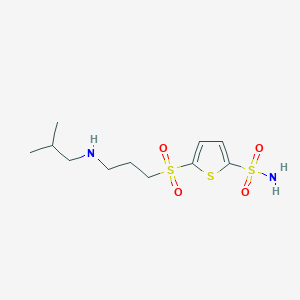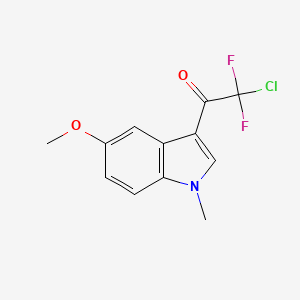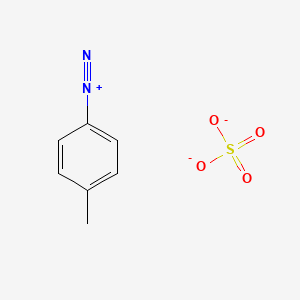
4-(Methyl)benzenediazonium sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methyl)benzenediazonium sulfate is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (N₂⁺) attached to an aromatic ring. The specific structure of this compound includes a methyl group (CH₃) attached to the benzene ring, which is further bonded to a diazonium group and paired with a sulfate anion (SO₄²⁻). This compound is of significant interest in organic chemistry due to its reactivity and versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 4-(Methyl)benzenediazonium sulfate typically involves the diazotization of 4-methylaniline (p-toluidine). The process includes the following steps:
Formation of Nitrous Acid: Sodium nitrite (NaNO₂) is reacted with a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to generate nitrous acid (HNO₂) in situ.
Diazotization Reaction: The 4-methylaniline is dissolved in an acidic solution and cooled to 0-5°C. The freshly prepared nitrous acid is then added to this solution, resulting in the formation of 4-(Methyl)benzenediazonium ion.
Formation of Diazonium Salt: The diazonium ion is then paired with a sulfate anion to form this compound.
Industrial Production Methods
Industrial production of diazonium salts, including this compound, follows similar principles but on a larger scale. The process is carefully controlled to maintain low temperatures and prevent decomposition. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
化学反应分析
Types of Reactions
4-(Methyl)benzenediazonium sulfate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other functional groups through reactions such as the Sandmeyer reaction, where copper(I) salts are used to introduce halides, cyanides, or other groups.
Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds, which are often brightly colored and used as dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Copper(I) Salts: Used in Sandmeyer reactions to introduce halides or cyanides.
Phenols and Aromatic Amines: Used in coupling reactions to form azo compounds.
Reducing Agents: Such as hypophosphorous acid, used to reduce the diazonium group to an amine.
Major Products
Aryl Halides: Formed through Sandmeyer reactions.
Azo Compounds: Formed through coupling reactions.
Aromatic Amines: Formed through reduction reactions.
科学研究应用
4-(Methyl)benzenediazonium sulfate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various aromatic compounds.
Biology: Employed in the modification of biomolecules and surfaces for biochemical studies.
Medicine: Utilized in the development of diagnostic dyes and imaging agents.
Industry: Applied in the production of azo dyes, which are used in textiles, printing, and other industries.
作用机制
The mechanism of action of 4-(Methyl)benzenediazonium sulfate involves the formation of reactive intermediates that can undergo various transformations. The diazonium group is highly reactive and can be replaced by nucleophiles or participate in coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
4-(Methyl)benzenediazonium sulfate can be compared with other diazonium salts, such as:
Benzenediazonium Chloride: Similar in reactivity but lacks the methyl group, leading to different reactivity and applications.
4-Nitrobenzenediazonium Sulfate: Contains a nitro group instead of a methyl group, which significantly alters its reactivity and applications.
The uniqueness of this compound lies in its specific reactivity due to the presence of the methyl group, making it suitable for particular synthetic applications and research purposes.
属性
CAS 编号 |
32066-79-8 |
|---|---|
分子式 |
C7H7N2O4S- |
分子量 |
215.21 g/mol |
IUPAC 名称 |
4-methylbenzenediazonium;sulfate |
InChI |
InChI=1S/C7H7N2.H2O4S/c1-6-2-4-7(9-8)5-3-6;1-5(2,3)4/h2-5H,1H3;(H2,1,2,3,4)/q+1;/p-2 |
InChI 键 |
HPCMIAPGRVJDFO-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C(C=C1)[N+]#N.[O-]S(=O)(=O)[O-] |
相关CAS编号 |
57573-52-1 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)
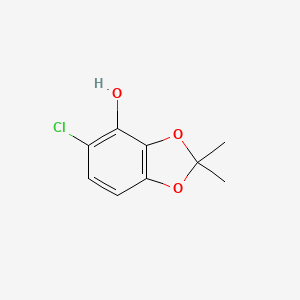
![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-5-methoxy-1H-indole-2-carboxamide](/img/structure/B14137222.png)
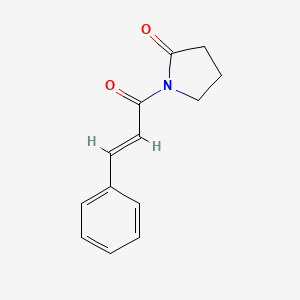
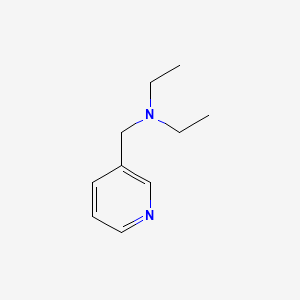

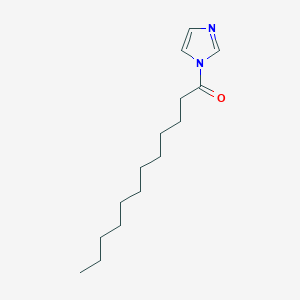
![Ethyl 4-[5-(5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1H-tetrazol-1-yl]benzoate](/img/structure/B14137264.png)

![2,2-Dimethyl-1,3,4-triazabicyclo[4.1.0]heptan-5-one](/img/structure/B14137276.png)

